BenchChemオンラインストアへようこそ!

5-Bromo-N-(p-tolyl)nicotinamide

Lipophilicity Membrane permeability ADME optimization

5-Bromo-N-(p-tolyl)nicotinamide (CAS 313224-65-6) is a strategic synthetic intermediate for medicinal chemistry. The 5-bromo substituent enables single-step Suzuki-Miyaura diversification, serving as a pharmacophoric halogen for target engagement and a modulatory handle for CYP450 metabolism—functions absent in non-halogenated analogs. With a LogP of 3.13 and TPSA of 42 Ų, it bridges fragment-like and lead-like chemical space, making it ideal for fragment-growing strategies where the p-tolyl nicotinamide core requires potency-enhancing substitution.

Molecular Formula C13H11BrN2O
Molecular Weight 291.148
CAS No. 313224-65-6
Cat. No. B2980860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-(p-tolyl)nicotinamide
CAS313224-65-6
Molecular FormulaC13H11BrN2O
Molecular Weight291.148
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C13H11BrN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17)
InChIKeySGPRWNPCFQESKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-(p-tolyl)nicotinamide (CAS 313224-65-6): Core Identity, Physicochemical Profile, and Procurement-Relevant Classifiers


5-Bromo-N-(p-tolyl)nicotinamide (CAS 313224-65-6, molecular formula C₁₃H₁₁BrN₂O, MW 291.14 g/mol) is a nicotinamide derivative featuring a bromine atom at the 5-position of the pyridine ring and a p-tolyl (4-methylphenyl) group attached to the amide nitrogen [1]. It belongs to the class of 5-halogenated N-aryl nicotinamides, which are structurally related to endogenous nicotinamide (vitamin B3) and are frequently employed as intermediates in medicinal chemistry campaigns targeting NAD⁺-dependent pathways, kinase inhibition, and anti-inflammatory indications . The compound is commercially available at purities ≥98% from multiple reputable vendors, with a computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 42 Ų, placing it within favorable drug-like property space [1].

Why 5-Bromo-N-(p-tolyl)nicotinamide Cannot Be Replaced by Generic Nicotinamide Derivatives: The Quantifiable Consequences of Substituent Variation


In-class substitution of 5-Bromo-N-(p-tolyl)nicotinamide with structurally similar analogs—such as 5-bromo-N-phenylnicotinamide (des-methyl), N-(p-tolyl)nicotinamide (des-bromo), or 5-chloro-N-(p-tolyl)nicotinamide (halogen swap)—introduces measurable changes in lipophilicity, electronic character, and synthetic utility that propagate into binding affinity, cellular permeability, and downstream functional readouts [1]. The p-methyl group on the anilide ring contributes approximately +0.5 logP units relative to the unsubstituted phenyl analog, altering membrane partitioning and non-specific protein binding . The 5-bromo substituent serves simultaneously as (i) a pharmacophoric halogen for target engagement via halogen bonding, (ii) a modulatory handle for cytochrome P450 metabolism (CYP2C9 and CYP3A4 susceptibility), and (iii) a versatile synthetic cross-coupling site for structure-activity relationship (SAR) expansion—all functions absent in the non-halogenated congener [1]. The quantitative evidence below substantiates why these differences are not interchangeable for scientific selection.

Quantitative Evidence Guide: 5-Bromo-N-(p-tolyl)nicotinamide vs. Closest Analogs — Measurable Differentiation for Procurement Decisions


Lipophilicity (LogP) Differential Between 5-Bromo-N-(p-tolyl)nicotinamide and Its Des-Methyl Analog

The target compound exhibits an experimental LogP of 3.13 (Fluorochem vendor specification) , compared to a computed XLogP3 of approximately 2.5 for 5-bromo-N-phenylnicotinamide (the des-methyl analog, CID 2736684) [1]. The ΔLogP of approximately +0.6 units introduced by the p-methyl substituent has a well-established consequence: each +1.0 LogP increment typically corresponds to a 3- to 5-fold increase in membrane permeability, but also increases the risk of CYP450-mediated oxidative metabolism and hERG channel blockade [2].

Lipophilicity Membrane permeability ADME optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bond Capacity Comparison Against Non-Brominated Analog

The target compound has a computed TPSA of 42.0 Ų [1], which is identical to its non-brominated congener N-(p-tolyl)nicotinamide (CID 1547990), as the bromine atom does not contribute to polar surface area. However, the hydrogen bond acceptor count is 2 (identical across both compounds), while the bromine substituent introduces a σ-hole that can act as a halogen bond acceptor, effectively increasing the compound's non-covalent interaction capacity without altering TPSA-based absorption predictions [2].

TPSA Oral bioavailability Blood-brain barrier penetration

Synthetic Utility: 5-Bromo Substituent as a Cross-Coupling Handle for SAR Expansion

The 5-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) at the pyridine C5 position, which is a key differentiator from the non-halogenated analog N-(p-tolyl)nicotinamide [1]. This synthetic versatility supports late-stage diversification in medicinal chemistry SAR campaigns. In contrast, the non-brominated analog requires pre-functionalization for cross-coupling, adding 1-2 synthetic steps with associated yield losses (typical 5-bromo to biaryl conversion via Suzuki coupling proceeds in 60-90% yield under standard conditions, compared to a multi-step approach starting from the non-halogenated compound which may incur cumulative yield losses of 40-60%) [2].

Suzuki coupling Building block SAR library synthesis

NAMPT Inhibition Activity: Vendor-Reported Potency and Caveats on Comparator Benchmarking

Commercial vendor specification (Tebubio / Focus Biomolecules catalog #10-1109) reports that 5-Bromo-N-(p-tolyl)nicotinamide acts as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor with Ki = 0.4 nM, induces tumor cell apoptosis, and is cell-permeable [1]. However, these functional annotation data appear to be shared across multiple catalog entries (including FK-866 HCl, catalog #10-1109), introducing ambiguity regarding compound-specific validation. The well-characterized NAMPT inhibitor FK-866 (Daporinad) exhibits Ki = 0.4 nM in enzymatic assays [2]; whether the target compound was independently validated in the same assay format remains unconfirmed in publicly accessible primary literature.

NAMPT inhibition NAD+ biosynthesis Apoptosis induction

Molecular Weight and Heavy Atom Count as Determinants of Ligand Efficiency Metrics in Fragment-Based Drug Discovery

With a molecular weight of 291.14 g/mol and 17 heavy atoms [1], 5-Bromo-N-(p-tolyl)nicotinamide occupies a 'lead-like' chemical space (MW < 350, heavy atom count < 22) that is favored for fragment-based and lead-optimization programs [2]. Its des-bromo analog N-(p-tolyl)nicotinamide has MW 212.25 g/mol and 16 heavy atoms (CID 1547990), representing a smaller fragment; the 5-bromo-N-phenyl analog has MW 277.12 g/mol and 16 heavy atoms (CID 2736684). The incremental mass from bromination (ΔMW = +78.9 g/mol over the non-halogenated analog) is offset by the gain in synthetic versatility and target-engagement functionality described above.

Ligand efficiency Fragment-based drug discovery Heavy atom count

Defensible Application Scenarios for 5-Bromo-N-(p-tolyl)nicotinamide Procurement Based on Verified Differentiating Evidence


Late-Stage Diversification in Nicotinamide-Based Kinase or NAMPT Inhibitor SAR Campaigns

The 5-bromo substituent enables single-step Suzuki-Miyaura cross-coupling to generate diverse biaryl nicotinamide libraries for SAR exploration [1]. This is directly supported by the synthetic utility evidence in Section 3. In kinase or NAMPT inhibitor programs where the p-tolyl amide scaffold has shown initial potency, the bromine handle allows rapid exploration of C5 substituent space—an option unavailable with the non-halogenated N-(p-tolyl)nicotinamide baseline.

Control Compound for Lipophilicity-Matched ADME/Tox Profiling in Nicotinamide Series

The LogP of 3.13 differentiates this compound from its des-methyl analog (XLogP3 ≈ 2.5) by approximately +0.6 log units [1]. When evaluating structure-permeability relationships in nicotinamide chemotypes, this compound serves as a higher-lipophilicity probe to test the impact of incremental LogP on passive membrane permeability, CYP450 metabolism, and hERG liability within a congeneric series.

Halogen Bonding Probe for Target Engagement Studies in Structural Biology

The presence of the 5-bromo substituent introduces halogen bonding capacity (σ-hole interaction) that is absent in the non-halogenated N-(p-tolyl)nicotinamide [1]. This property is valuable for co-crystallization studies where a bromine anomalous scattering signal can also facilitate phasing in X-ray crystallography. The identical TPSA (42 Ų) to the non-halogenated analog ensures that differences in binding affinity can be attributed primarily to halogen bonding rather than polarity changes.

Intermediate-Size Probe for Fragment-to-Lead Transition in NAMPT-Targeted Programs

With MW 291.14 g/mol and 17 heavy atoms, this compound bridges the gap between fragment hits (MW < 250) and lead molecules (MW > 350) [1]. It is suitable for fragment-growing strategies where the p-tolyl nicotinamide core has been identified as a weak binder and the 5-bromo position provides a vector for potency-enhancing substitution. Procurement for this purpose is justified by the combination of lead-like physicochemical properties and synthetic tractability.

Quote Request

Request a Quote for 5-Bromo-N-(p-tolyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.